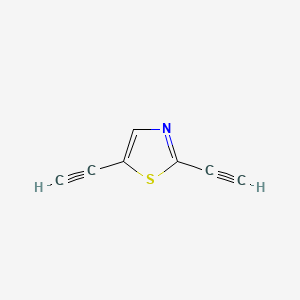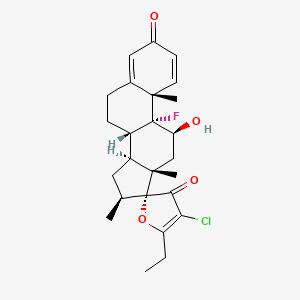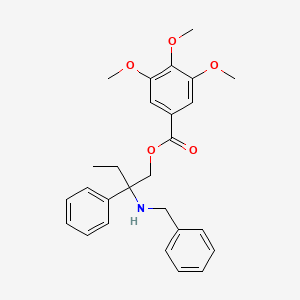
N-Benzy N,N-Didesmethyl Trimebutine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzy N,N-Didesmethyl Trimebutine (TMBT) is a synthetic derivative of the naturally occurring compound Trimebutine, which is a bicyclic tertiary amine. TMBT is an important compound for scientific research, as it has a wide range of applications in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-Benzy N,N-Didesmethyl Trimebutine has a wide range of applications in scientific research. It has been used as an agonist for the muscarinic acetylcholine receptor, as well as an antagonist of the 5-HT3 receptor. It has also been used to study the effects of cholinergic agonists and antagonists on the central nervous system, as well as the effects of cholinergic agents on the cardiovascular system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been used to study the effects of cholinergic agents on the gastrointestinal system, as well as the effects of cholinergic agents on the urinary system.
Mecanismo De Acción
N-Benzy N,N-Didesmethyl Trimebutine binds to muscarinic acetylcholine receptors and 5-HT3 receptors to produce its effects. At muscarinic acetylcholine receptors, N-Benzy N,N-Didesmethyl Trimebutine is an agonist, which means it activates the receptor and produces a physiological response. At 5-HT3 receptors, N-Benzy N,N-Didesmethyl Trimebutine is an antagonist, which means it blocks the receptor and prevents the physiological response.
Biochemical and Physiological Effects
N-Benzy N,N-Didesmethyl Trimebutine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the secretion of gastric acid, stimulate the release of acetylcholine from the brain, and increase the heart rate. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been shown to increase the contraction of the urinary bladder, reduce the tone of the gastrointestinal tract, and increase the tone of the urinary tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzy N,N-Didesmethyl Trimebutine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable over a wide range of temperatures and pH values. Additionally, it has a low cost and is non-toxic. However, there are some limitations to using N-Benzy N,N-Didesmethyl Trimebutine in laboratory experiments. It is not very soluble in water and has a low affinity for the muscarinic acetylcholine receptor.
Direcciones Futuras
There are several potential future directions for N-Benzy N,N-Didesmethyl Trimebutine research. Some of these include exploring its potential as a treatment for gastrointestinal disorders, studying its effects on the cardiovascular system, and investigating its ability to modulate the immune system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine could be further studied for its potential as an analgesic, its ability to modulate the endocrine system, and its effects on the central nervous system. Finally, further research could be conducted to better understand the mechanism of action of N-Benzy N,N-Didesmethyl Trimebutine and its effects on other biochemical and physiological processes.
Métodos De Síntesis
N-Benzy N,N-Didesmethyl Trimebutine can be synthesized from Trimebutine via a two-step process. The first step involves the reaction of Trimebutine with benzyl bromide in the presence of an acid catalyst to form the N-benzylated derivative. The second step involves the reaction of the N-benzylated derivative with sodium hydroxide to form the N-benzyl N,N-didesmethyl Trimebutine.
Propiedades
IUPAC Name |
[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzy N,N-Didesmethyl Trimebutine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
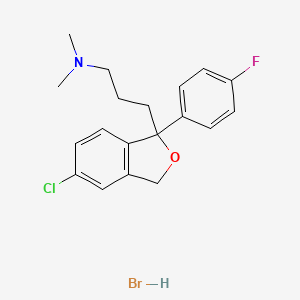
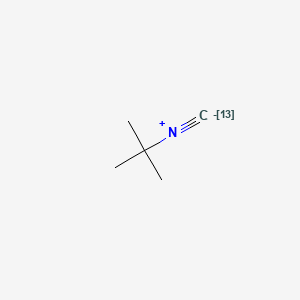

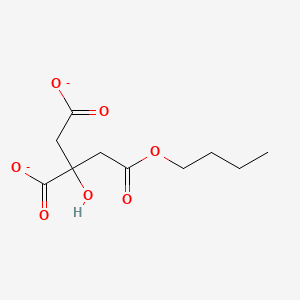
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)
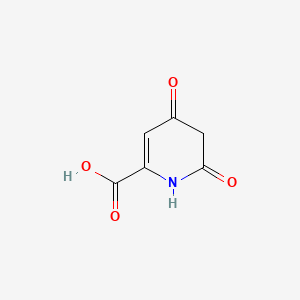

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
